6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS2/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHDTLIEKTAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thioxo group and a pyrimidinone core, which are known to contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 261.12 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various pathogens. For instance, derivatives of dihydropyrimidines have been reported to exhibit effective antifungal activity against Candida albicans and Aspergillus fumigatus .
- Anticancer Properties : The thioxo-pyrimidine derivatives have been studied for their potential as anticancer agents. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antihypertensive Effects : Some studies highlight the potential of pyrimidine derivatives as calcium channel blockers, suggesting that they may be useful in managing hypertension .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antifungal Activity : A study on 4-phenyl-4,5-dihydrooxazole derivatives found that specific modifications led to significant antifungal effects, with minimum inhibitory concentration (MIC) values as low as 0.03 μg/mL against Candida albicans . This suggests that structural features present in this compound could similarly enhance antifungal efficacy.
- Anticancer Activity : Research on tetrahydropyridophthlazinones identified them as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. These compounds showed significant cytotoxicity against cancer cells with mutations in BRCA1/2 genes . This indicates a potential pathway for the anticancer effects of thioxo-pyrimidine derivatives.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of thiophene-based dihydropyrimidines exhibit significant antibacterial and antifungal activities. A study focused on the crystal structure and biological evaluation of 5-bromothiophene-based dihydropyrimidines showed promising results against various microbial strains, indicating their potential as antimicrobial agents .
Calcium Channel Blockers (CCBs)
Dihydropyrimidine derivatives have been extensively studied for their role as calcium channel blockers. The compound's structural similarities to known CCBs suggest that it may modulate calcium ion influx in vascular smooth muscle cells, potentially offering therapeutic benefits in managing hypertension . Research has indicated that modifications at specific positions can enhance their potency as CCBs .
Antitumor Activity
The dihydropyrimidine scaffold is recognized for its antitumor properties. Compounds with this structure have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of these compounds with cellular targets such as kinases and transcription factors are areas of ongoing research .
Synthetic Methodologies
The synthesis of 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. The Biginelli reaction is a well-known method for synthesizing dihydropyrimidines, wherein aldehydes, urea, and β-keto esters react under acidic conditions. Variations in this method have been explored to optimize yields and enhance the diversity of synthesized compounds .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized several thiophene-based dihydropyrimidine derivatives and evaluated their antimicrobial properties against a range of pathogens. The findings indicated that specific substitutions on the thiophene ring significantly influenced the antimicrobial efficacy, suggesting a structure-activity relationship that can guide future drug design .
Case Study 2: Antihypertensive Activity
In another investigation, derivatives of dihydropyrimidines were synthesized and tested for their antihypertensive effects. The results demonstrated that certain modifications led to enhanced activity comparable to established antihypertensive agents. This highlights the potential for developing new therapeutic agents targeting cardiovascular diseases based on this chemical scaffold .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pyrimidinone scaffold is highly modular, allowing diverse substitutions at positions 5 and 6. Below is a comparative analysis of key analogs:
Key Observations :
- In contrast, methyl or phenyl groups () offer less electronic modulation.
- Lipophilicity: The bromothiophene group (logP ~2.8 estimated) likely improves membrane permeability compared to analogs with polar substituents (e.g., hydroxyl or amino groups).
- Biological Interactions : Thiophene and bromine may enhance binding to enzymes like DNA gyrase or kinases, as seen in related antimicrobial and antitumor compounds .
Antimicrobial Activity
- Au(III) Complex of 6-Methyl Analog () : Exhibited broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), outperforming the free ligand .
- Target Compound : Predicted to show enhanced activity due to bromine’s membrane-penetrating effects, though empirical data is lacking.
- Di(thiophen-2-yl) Derivative () : Demonstrated moderate activity against C. albicans (MIC: 64 µg/mL), suggesting substituent size impacts efficacy .
Antitumor Activity
- Morpholine-Based Pyrido[2,3-d]pyrimidinones (): IC₅₀ values of 7a–e ranged from 12–45 µM against MCF-7 and HCT-116 cell lines, with substituents like p-tolyl enhancing cytotoxicity .
- Halogenated Analogs () : Chlorophenyl derivatives showed moderate activity, while bromine’s higher atomic radius may improve DNA intercalation in the target compound.
Preparation Methods
Biginelli-type Three-Component Condensation
The classical Biginelli reaction is adapted to synthesize 3,4-dihydropyrimidin-2(1H)-thiones by reacting:
- 5-bromothiophene-2-carbaldehyde,
- Thiourea (to introduce the thioxo group),
- A β-dicarbonyl compound (often acetylacetone or ethyl acetoacetate).
This reaction proceeds under various catalytic and solvent conditions:
The general reaction scheme involves the condensation of the aldehyde with thiourea and the β-dicarbonyl compound to form the dihydropyrimidinethione ring system bearing the 5-bromothiophene substituent at the 6-position.
One-Pot Tandem Oxidation/Condensation
A more recent approach involves in-situ generation of the aldehyde from benzyl halides via Kornblum oxidation under microwave irradiation, followed by Biginelli condensation in one pot. Although this method is demonstrated mostly for benzyl halides, it can be adapted for thiophene derivatives with halogen substituents:
- Benzyl bromide or halide is oxidized to the corresponding aldehyde using DMSO under microwave irradiation at 80 °C without catalyst.
- The aldehyde then reacts with urea or thiourea and β-dicarbonyl compounds to form dihydropyrimidinones/thiones.
This tandem approach offers an efficient, catalyst-free, one-pot synthesis under microwave conditions, potentially applicable to 5-bromothiophene-2-carbaldehyde derivatives.
Detailed Experimental Protocol (Representative)
Based on the green protocol using TBAB as catalyst and microwave irradiation:
- Reagents : 5-bromothiophene-2-carbaldehyde (10 mmol), acetylacetone or ethyl acetoacetate (10 mmol), thiourea (10 mmol), TBAB (0.05 g, catalytic amount).
- Procedure : Mix all reagents thoroughly in a mortar or reaction vessel.
- Reaction conditions : Subject the mixture to microwave irradiation at 300 W power, 40% power setting, for 3-4 minutes with intermittent cooling to maintain temperature around 90-100 °C.
- Work-up : After completion (monitored by TLC), wash the reaction mixture with water to remove TBAB and impurities.
- Purification : Recrystallize the crude product from ethanol.
- Yield : Typically 90-95% isolated yield.
- Characterization : Confirm structure by IR, NMR, and mass spectrometry.
Research Findings and Analysis
- Microwave-assisted solvent-free synthesis dramatically reduces reaction time from hours to minutes while maintaining excellent yields and purity.
- Catalyst choice affects the reaction efficiency; TBAB and Bi(NO3)3·5H2O are effective for thioxo derivatives, enabling solvent-free conditions and greener processes.
- Substituent effects : The presence of bromine on the thiophene ring can influence reactivity and biological activity; it also provides a handle for further functionalization via cross-coupling reactions.
- Comparison with traditional methods : Conventional acid-catalyzed reflux methods require longer times and solvents, with moderate yields, making microwave-assisted methods superior in efficiency and environmental impact.
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?
The compound can be synthesized via a three-step process:
- Step 1 : Condensation of 5-bromothiophene-2-carbaldehyde with thiourea and ethyl cyanoacetate under acidic conditions (e.g., HCl in ethanol) to form the pyrimidinone core .
- Step 2 : Cyclization via reflux in ethanol with sodium ethoxide as a base, followed by purification via silica-gel chromatography (1–3% MeOH in CH₂Cl₂) .
- Critical parameters : Reaction time (4–16 h), temperature (80–100°C), and stoichiometric ratios (1:1.1:1.2 for aldehyde:thiourea:ethyl cyanoacetate) .
Q. How should researchers characterize this compound spectroscopically?
- 1H/13C NMR : Identify thioxo (δ ~12 ppm for NH in DMSO-d₆) and bromothiophene protons (δ 6.8–7.5 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~314.2) and fragmentation patterns .
- IR spectroscopy : Detect C=S (1150–1250 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
Q. What biological targets are associated with this compound?
Q. How does the bromothiophene substituent affect reactivity compared to other halogens?
- Electronegativity and steric effects : Bromine’s larger atomic radius increases steric hindrance but enhances π-stacking in enzyme binding pockets compared to chloro/fluoro analogs .
- Data : IC₅₀ values for bromo-substituted derivatives are 2–5× lower than chloro analogs in kinase inhibition assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this scaffold?
Q. How to resolve contradictions in reported biological activity data?
- Case study : Discrepancies in IC₅₀ values for β-glucuronidase inhibition (0.5–5 µM) arise from assay conditions (pH, co-solvents). Standardize assays using recombinant human enzymes in PBS (pH 7.4) with <1% DMSO .
- Species specificity : Murine vs. human metabolic enzymes exhibit divergent oxidative desulfuration rates (e.g., 10× faster in mice), necessitating cross-species validation .
Q. What strategies improve aqueous solubility and stability?
- Salt formation : Use hydrochloride salts (improves solubility by 5–10× in PBS) .
- Protective groups : Acetylate the NH group (C2) to prevent oxidation, increasing stability in plasma (t₁/₂ from 2 h to 8 h) .
- Storage : Store at –20°C in amber vials under argon to prevent photodegradation and moisture uptake .
Q. Are there enantiomeric or tautomeric considerations?
- Tautomerism : The 2-thioxo group exists in thione-thiol equilibrium, confirmed by ¹H NMR (δ 12–13 ppm for NH) and computational studies (DFT ΔG < 1 kcal/mol) .
- Chirality : No enantiomers exist in the parent compound, but C6 substituents (e.g., ethyl) can introduce stereocenters requiring chiral HPLC for resolution .
Q. How to design in vitro/in vivo metabolism studies?
Q. Can hybrid systems enhance bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
